molecular formula C10H9ClN4O2S B12917263 5-[(3-Amino-6-methoxypyridin-2-yl)sulfanyl]-4-chloropyridazin-3(2H)-one CAS No. 86109-81-1

5-[(3-Amino-6-methoxypyridin-2-yl)sulfanyl]-4-chloropyridazin-3(2H)-one

Cat. No.: B12917263
CAS No.: 86109-81-1
M. Wt: 284.72 g/mol
InChI Key: DRDOTJZQPUGXSE-UHFFFAOYSA-N
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Description

5-((3-Amino-6-methoxypyridin-2-yl)thio)-4-chloropyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring substituted with amino, methoxy, and chloropyridazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3-Amino-6-methoxypyridin-2-yl)thio)-4-chloropyridazin-3(2H)-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the laboratory-scale synthesis described above can be scaled up with appropriate modifications to reaction conditions and purification techniques to meet industrial requirements.

Chemical Reactions Analysis

Types of Reactions

5-((3-Amino-6-methoxypyridin-2-yl)thio)-4-chloropyridazin-3(2H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The amino and methoxy groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted derivatives of the original compound.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.

    Materials Science: Its heterocyclic structure can be utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe or tool in studying various biological processes and pathways.

Mechanism of Action

The mechanism of action of 5-((3-Amino-6-methoxypyridin-2-yl)thio)-4-chloropyridazin-3(2H)-one involves its interaction with specific molecular targets. The amino and methoxy groups can form hydrogen bonds with target proteins, while the pyridazine ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((3-Amino-6-methoxypyridin-2-yl)thio)-4-chloropyridazin-3(2H)-one is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both amino and methoxy groups allows for diverse chemical reactivity, while the thio and chloropyridazinyl groups enhance its potential as a versatile scaffold in medicinal chemistry and materials science.

Properties

CAS No.

86109-81-1

Molecular Formula

C10H9ClN4O2S

Molecular Weight

284.72 g/mol

IUPAC Name

4-(3-amino-6-methoxypyridin-2-yl)sulfanyl-5-chloro-1H-pyridazin-6-one

InChI

InChI=1S/C10H9ClN4O2S/c1-17-7-3-2-5(12)10(14-7)18-6-4-13-15-9(16)8(6)11/h2-4H,12H2,1H3,(H,15,16)

InChI Key

DRDOTJZQPUGXSE-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1)N)SC2=C(C(=O)NN=C2)Cl

Origin of Product

United States

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